molecular formula C28H23N3O3S B303948 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

Katalognummer B303948
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: SKKORTDODWISQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B cell receptor signaling pathway and is a promising target for the treatment of B cell malignancies. TAK-659 has shown significant potential in preclinical studies and is currently being developed as a therapeutic agent for the treatment of various cancers.

Wirkmechanismus

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide works by inhibiting the activity of BTK, which is a key mediator of B cell receptor signaling. By blocking BTK, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been well-tolerated and has shown minimal toxicity. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B cell malignancies. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also shown efficacy in overcoming resistance to other BTK inhibitors, which is a significant limitation of current therapies. One limitation of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the development of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B cell receptor signaling. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide may also have potential in the treatment of other types of cancer, such as solid tumors, where BTK has been implicated in tumor growth and metastasis. Further studies are needed to fully understand the potential of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide in these areas. Additionally, the development of combination therapies that include 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide may improve its efficacy and overcome resistance in certain patient populations.

Synthesemethoden

The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide involves a multi-step process that begins with the reaction of 2-chloro-3-cyano-4-(2,3-dimethoxyphenyl) pyridine with thiophenol to form the corresponding thioether. This intermediate is then reacted with N-phenylacetamide in the presence of a base to yield the final product, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide. The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been optimized to improve the yield and purity of the compound, making it suitable for further studies.

Wissenschaftliche Forschungsanwendungen

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising candidate for the treatment of refractory disease.

Eigenschaften

Produktname

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

Molekularformel

C28H23N3O3S

Molekulargewicht

481.6 g/mol

IUPAC-Name

2-[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C28H23N3O3S/c1-33-25-15-9-14-21(27(25)34-2)22-16-24(19-10-5-3-6-11-19)31-28(23(22)17-29)35-18-26(32)30-20-12-7-4-8-13-20/h3-16H,18H2,1-2H3,(H,30,32)

InChI-Schlüssel

SKKORTDODWISQX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.